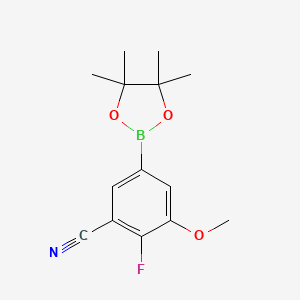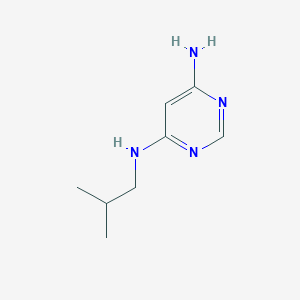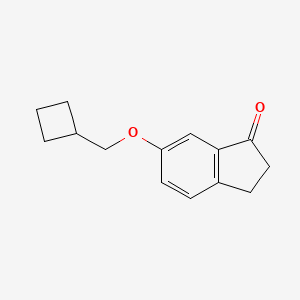
1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1-(3,5-Difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (DFPC) is a heterocyclic compound that has recently been of interest to scientists and researchers due to its potential applications in various fields. DFPC is a structural isomer of 1-(3,5-dichlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (DCPC), and has been found to have similar properties. DFPC has been studied for its potential use in various biological processes, such as drug delivery, protein folding, and enzyme inhibition.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-(3,5-Difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has been studied for its synthesis and chemical properties in various contexts. A related compound, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, was synthesized via a two-step scheme, and its molecular structure was determined by single-crystal X-ray diffraction analysis. The study also utilized Hirshfeld surface analysis to explore various intermolecular interactions, highlighting the presence of π-interactions between the -C(H)=O group and triazole rings, demonstrating the compound's utility as a versatile polyfunctional building block for the construction of annulated 1,2,3-triazoles (Pokhodylo, Yu. I. Slyvka, E. Goreshnik, & M. Obushak, 2022).
Biological Activities
In the realm of biological activities, compounds with structural similarities to 1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid have been explored for their potential applications. For instance, a novel 1,2,4-triazole intermediate, 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester, was prepared and screened for biological activities. This compound exhibited potent anti-inflammation activity in vitro, with a significant inhibition of protein denaturation at high concentrations, indicating its potential as a low molecular intermediate for hybrid drug synthesis. Its antimalarial activity against the 3D7 P. falciparum strain was also notable, underscoring the compound's versatility in medicinal chemistry applications (Francois Eya’ane Meva, Timothy J. Prior, David J. Evans, Sachin Shah, Cynthia Fake Tamngwa, Herschelle Guyenne Lagrange Belengue, Roland Emmanuel Mang, Justin Munro, Tarrick Qahash, & Manuel Llinás, 2021).
Propiedades
IUPAC Name |
1-(3,5-difluorophenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N4O2/c15-8-5-9(16)7-10(6-8)20-13(11-3-1-2-4-17-11)12(14(21)22)18-19-20/h1-7H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRBIRKPFUGUKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N=NN2C3=CC(=CC(=C3)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



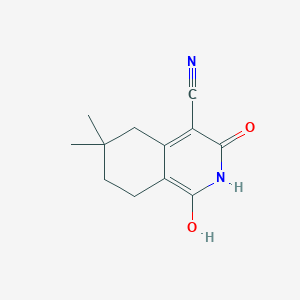


![3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B1454744.png)
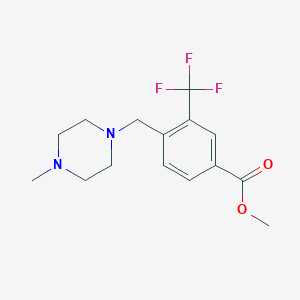
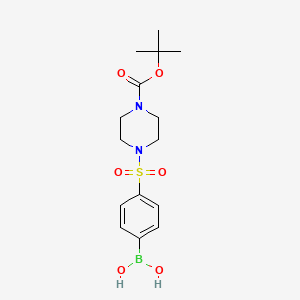

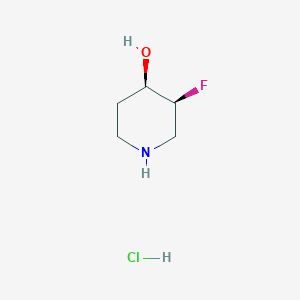
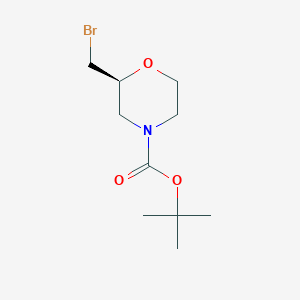
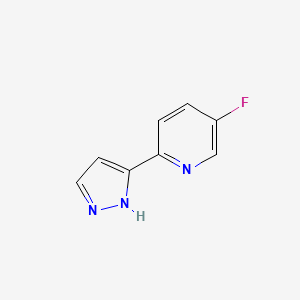
![{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid](/img/structure/B1454757.png)
